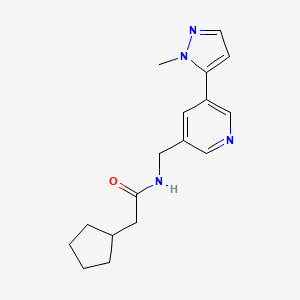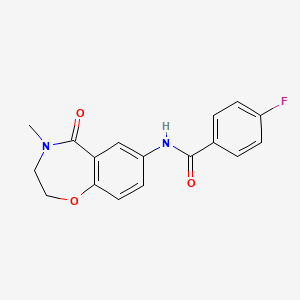
1-甲基-4-(吡咯烷-3-基)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(pyrrolidin-3-yl)piperidine is a chemical compound with the molecular formula C10H20N2 It is a heterocyclic compound containing both piperidine and pyrrolidine rings
科学研究应用
1-Methyl-4-(pyrrolidin-3-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用机制
Target of Action
The compound belongs to the class of pyrrolidine derivatives, which are known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that pyrrolidine derivatives can exhibit diverse modes of action depending on their structural modifications and the specific biological targets they interact with .
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biochemical pathways due to their interactions with different biological targets .
Result of Action
It’s worth noting that pyrrolidine derivatives can exhibit diverse biological activities depending on their structural modifications and the specific biological targets they interact with .
生化分析
Biochemical Properties
The pyrrolidine ring in 1-Methyl-4-(pyrrolidin-3-yl)piperidine plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Compounds with a pyrrolidine ring have been reported to have bioactive properties, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-4-(pyrrolidin-3-yl)piperidine can be synthesized through various synthetic routes. One common method involves the reaction of 1-methylpiperidine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-methyl-4-(pyrrolidin-3-yl)piperidine may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
1-Methyl-4-(pyrrolidin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atoms in the piperidine and pyrrolidine rings act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to various alkylated or acylated derivatives .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered ring.
Piperidine: A six-membered ring compound with similar structural features.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
Uniqueness
1-Methyl-4-(pyrrolidin-3-yl)piperidine is unique due to its combination of both piperidine and pyrrolidine rings, which provides distinct chemical and biological properties.
属性
IUPAC Name |
1-methyl-4-pyrrolidin-3-ylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-6-3-9(4-7-12)10-2-5-11-8-10/h9-11H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIGNRJWFLJIEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341047-26-4 |
Source


|
| Record name | 1-methyl-4-(pyrrolidin-3-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Chlorophenyl)(3-{[(4-methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2358357.png)


![Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2358361.png)

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/new.no-structure.jpg)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2358366.png)


![8-[4-(1,3-thiazol-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2358371.png)
